N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide is a complex organic compound that features a combination of chlorophenyl, thiophene, and imidazolidinone groups. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazolidinone core: This can be achieved through the reaction of a thiophene derivative with an appropriate amine and carbonyl compound under acidic or basic conditions.
Introduction of the chlorophenyl groups: This step might involve the use of chlorophenyl isocyanate or similar reagents to introduce the chlorophenyl groups onto the imidazolidinone core.
Acetylation: The final step could involve acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene and imidazolidinone groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The presence of the chlorophenyl and thiophene groups suggests potential interactions with biological targets.
Medicine
In medicine, such compounds might be investigated for their pharmacological properties, including anti-inflammatory, analgesic, or antitumor activities. Detailed studies would be required to determine their efficacy and safety.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide
- N-(4-bromophenyl)-2-[1-(4-bromophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide
- N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of two chlorophenyl groups, along with the thiophene and imidazolidinone moieties, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H17Cl2N3O2S2 |
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Molecular Weight |
490.4 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-5-oxo-2-sulfanylidene-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C22H17Cl2N3O2S2/c23-14-3-7-16(8-4-14)25-20(28)12-19-21(29)27(17-9-5-15(24)6-10-17)22(30)26(19)13-18-2-1-11-31-18/h1-11,19H,12-13H2,(H,25,28) |
InChI Key |
IKZKJNBYNJYZOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CN2C(C(=O)N(C2=S)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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